Cas no 2248413-15-0 (2-Chlorocyclobutene-1-carboxylic acid)

2-Chlorocyclobutene-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- Z3358630818
- 2-Chlorocyclobutene-1-carboxylic acid
- 2248413-15-0
- EN300-6489293
- 2-chlorocyclobut-1-ene-1-carboxylic acid
-
- インチ: 1S/C5H5ClO2/c6-4-2-1-3(4)5(7)8/h1-2H2,(H,7,8)
- InChIKey: ODHAMWGIQHTSHT-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C(=O)O)CC1
計算された属性
- せいみつぶんしりょう: 131.9978071g/mol
- どういたいしつりょう: 131.9978071g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 160
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1
2-Chlorocyclobutene-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6489293-0.5g |
2-chlorocyclobut-1-ene-1-carboxylic acid |
2248413-15-0 | 95.0% | 0.5g |
$758.0 | 2025-03-15 | |
Enamine | EN300-6489293-1.0g |
2-chlorocyclobut-1-ene-1-carboxylic acid |
2248413-15-0 | 95.0% | 1.0g |
$971.0 | 2025-03-15 | |
Enamine | EN300-6489293-2.5g |
2-chlorocyclobut-1-ene-1-carboxylic acid |
2248413-15-0 | 95.0% | 2.5g |
$1903.0 | 2025-03-15 | |
Enamine | EN300-6489293-0.1g |
2-chlorocyclobut-1-ene-1-carboxylic acid |
2248413-15-0 | 95.0% | 0.1g |
$337.0 | 2025-03-15 | |
Aaron | AR028O2O-250mg |
2-chlorocyclobut-1-ene-1-carboxylicacid |
2248413-15-0 | 95% | 250mg |
$687.00 | 2025-02-16 | |
1PlusChem | 1P028NUC-250mg |
2-chlorocyclobut-1-ene-1-carboxylicacid |
2248413-15-0 | 95% | 250mg |
$657.00 | 2024-05-25 | |
1PlusChem | 1P028NUC-10g |
2-chlorocyclobut-1-ene-1-carboxylicacid |
2248413-15-0 | 95% | 10g |
$5224.00 | 2024-05-25 | |
Aaron | AR028O2O-50mg |
2-chlorocyclobut-1-ene-1-carboxylicacid |
2248413-15-0 | 95% | 50mg |
$336.00 | 2025-02-16 | |
Enamine | EN300-6489293-0.05g |
2-chlorocyclobut-1-ene-1-carboxylic acid |
2248413-15-0 | 95.0% | 0.05g |
$226.0 | 2025-03-15 | |
Aaron | AR028O2O-10g |
2-chlorocyclobut-1-ene-1-carboxylicacid |
2248413-15-0 | 95% | 10g |
$5767.00 | 2023-12-15 |
2-Chlorocyclobutene-1-carboxylic acid 関連文献
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
2-Chlorocyclobutene-1-carboxylic acidに関する追加情報
2-Chlorocyclobutene-1-carboxylic Acid (CAS No. 2248413-15-0): An Overview of Its Properties, Synthesis, and Applications
2-Chlorocyclobutene-1-carboxylic acid (CAS No. 2248413-15-0) is a cyclic compound with a unique structure that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. This compound, characterized by its chlorocyclobutene ring and a carboxylic acid functional group, exhibits a range of interesting properties that make it a valuable intermediate in various chemical processes and potential therapeutic applications.
The molecular formula of 2-Chlorocyclobutene-1-carboxylic acid is C5H6ClO2, and its molecular weight is approximately 133.55 g/mol. The compound is a colorless to pale yellow liquid at room temperature, with a boiling point of around 160°C and a melting point of -30°C. These physical properties make it suitable for use in a variety of chemical reactions and processes.
In terms of its chemical structure, the presence of the chlorocyclobutene ring imparts unique reactivity and stability characteristics to the molecule. The chloro substituent can participate in various substitution reactions, while the carboxylic acid group can undergo esterification, amidation, and other functional group transformations. This versatility makes 2-Chlorocyclobutene-1-carboxylic acid an attractive starting material for the synthesis of more complex molecules.
The synthesis of 2-Chlorocyclobutene-1-carboxylic acid has been explored through several routes. One common method involves the cyclization of a linear precursor followed by functional group modification. For example, the reaction of 4-chlorobutyronitrile with an appropriate catalyst can yield the desired cyclic product. Another approach involves the ring-opening polymerization of cyclobutene derivatives followed by selective chlorination and carboxylation steps.
In recent years, there has been increasing interest in the use of 2-Chlorocyclobutene-1-carboxylic acid as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows for the introduction of diverse functional groups, which can be tailored to specific biological targets. For instance, derivatives of this compound have shown promise in the development of anti-inflammatory agents and antiviral drugs.
A notable study published in the Journal of Medicinal Chemistry highlighted the potential of 2-Chlorocyclobutene-1-carboxylic acid-based compounds as inhibitors of specific enzymes involved in inflammatory pathways. The researchers demonstrated that these compounds exhibited potent anti-inflammatory activity in both in vitro and in vivo models, suggesting their potential as therapeutic agents for conditions such as arthritis and inflammatory bowel disease.
Beyond its medicinal applications, 2-Chlorocyclobutene-1-carboxylic acid has also found use in materials science. Its ability to undergo controlled polymerization reactions makes it a valuable monomer for the synthesis of advanced polymers with tailored properties. These polymers have applications in areas such as coatings, adhesives, and electronic materials.
In conclusion, 2-Chlorocyclobutene-1-carboxylic acid (CAS No. 2248413-15-0) is a versatile compound with a wide range of potential applications in both chemical synthesis and pharmaceutical development. Its unique structure and reactivity make it an important intermediate in various chemical processes, and ongoing research continues to uncover new uses for this intriguing molecule.
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